(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester (betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 146579-93-3
VCID: VC20838811
InChI: InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m1/s1
SMILES: CCOC(=O)CC(C1CCCCC1)N
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester

CAS No.: 146579-93-3

Cat. No.: VC20838811

Molecular Formula: C11H21NO2

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester - 146579-93-3

Specification

CAS No. 146579-93-3
Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
IUPAC Name ethyl (3R)-3-amino-3-cyclohexylpropanoate
Standard InChI InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m1/s1
Standard InChI Key OPYRHFMTVLVICO-SNVBAGLBSA-N
Isomeric SMILES CCOC(=O)C[C@H](C1CCCCC1)N
SMILES CCOC(=O)CC(C1CCCCC1)N
Canonical SMILES CCOC(=O)CC(C1CCCCC1)N

Introduction

Chemical Identity and Nomenclature

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester, identified by CAS Registry Number 146579-93-3, represents a class of compounds with significant potential in pharmaceutical applications. This compound is also known by its systematic name ethyl (3R)-3-amino-3-cyclohexylpropanoate, which reflects its precise chemical structure and stereochemistry . The "betaR" designation in the name specifically indicates the R-configuration at the beta position, highlighting the importance of stereochemistry in its functional properties and biological interactions. This stereochemical specification is critical for researchers working with this compound, as the spatial arrangement of its atoms directly influences its biological activity and suitability for various synthetic applications.

The compound belongs to the broader family of β-amino acid derivatives, which have gained substantial attention in medicinal chemistry due to their versatility as building blocks for more complex bioactive molecules. These building blocks often serve as key intermediates in multi-step synthetic pathways toward pharmaceutically relevant compounds. Understanding the precise chemical identity of this compound requires recognizing its functional groups: an amine group, a cyclohexyl ring, and an ethyl ester moiety, all of which contribute to its chemical behavior and reactivity patterns in various experimental contexts.

Molecular Composition and Structure

The molecular formula of (betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester is C11H21NO2, corresponding to a molecular weight of 199.29 g/mol . The structure comprises a cyclohexane ring attached to a propanoic acid ethyl ester chain with an amino group at the beta position. This specific structural arrangement gives the compound its characteristic chemical properties and reactivity patterns that make it valuable in synthetic organic chemistry. The presence of both basic (amine) and ester functional groups in the molecule creates interesting reactivity profiles that can be exploited in various transformation reactions.

The structure-activity relationship studies have indicated that the cyclohexyl ring provides hydrophobicity that may enhance membrane permeability, while the amino group serves as a potential hydrogen bond donor in biological systems. These structural features collectively contribute to the compound's potential applications in pharmaceutical research and development. Additionally, the ethyl ester group represents a protected carboxylic acid functionality that can be readily hydrolyzed under appropriate conditions to generate the corresponding carboxylic acid derivative for further functionalization or to enhance water solubility in biological systems.

Biological Activity and Mechanistic Insights

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester exhibits notable biological activity through its interactions with neurotransmitter systems in the central nervous system. Specifically, it has been reported to function as an agonist at metabotropic glutamate receptors (mGluRs), which are involved in synaptic plasticity and neurotransmission processes fundamental to neural function. This activity at mGluRs suggests potential applications in treating conditions characterized by glutamatergic dysfunction, including certain neurological disorders.

In addition to its effects on glutamatergic transmission, there is evidence suggesting that the compound may influence GABAergic transmission, potentially leading to anxiolytic effects. This dual-action profile on both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission systems makes the compound particularly interesting for researchers investigating complex neurological conditions that involve imbalances in these neurotransmitter systems. The precise molecular mechanisms underlying these effects warrant further investigation to fully understand the compound's potential therapeutic applications.

Structural FeaturePotential Impact on ActivityOptimization Strategies
Stereochemistry at β-positionDetermines receptor binding specificitySynthesis of pure stereoisomers
Cyclohexyl ringInfluences hydrophobicity and receptor interactionsRing size modifications, substitutions
Amine groupHydrogen bonding, ionic interactionsAlkylation, conversion to amides
Ethyl esterMembrane permeability, metabolic stabilityEster homologation, bioisosteric replacement

This theoretical analysis provides a framework for understanding how structural modifications might influence the compound's biological profile, guiding future medicinal chemistry efforts aimed at optimizing activity and pharmacokinetic properties.

Research Limitations and Future Directions

Current research on (betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester faces several limitations that should be addressed in future investigations. First, detailed pharmacokinetic and pharmacodynamic studies appear to be limited in the published literature, making it difficult to fully assess the compound's potential as a therapeutic agent. Comprehensive studies examining absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles would provide valuable insights for drug development efforts focused on this compound and its derivatives.

Additionally, while the compound has been reported to act on metabotropic glutamate receptors and potentially influence GABAergic transmission, the specificity of these effects and the precise molecular mechanisms involved require further elucidation. Detailed receptor binding studies, functional assays, and structural biology approaches would help clarify the compound's mode of action and guide rational optimization efforts.

Future Research Priorities

Future research on (betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester should prioritize several key areas to advance understanding of its potential applications. These priorities include:

  • Detailed mechanistic studies to elucidate the precise molecular interactions with metabotropic glutamate receptors and other potential targets.

  • Comprehensive pharmacokinetic studies to characterize absorption, distribution, metabolism, and excretion profiles.

  • Development of more selective derivatives with enhanced target specificity and improved pharmacokinetic properties.

  • Evaluation of efficacy in relevant animal models of neurological disorders and cancer.

  • Safety and toxicology assessments to identify potential liabilities early in the development process.

Addressing these research priorities would significantly advance understanding of this compound's potential as a therapeutic agent or chemical tool for investigating neurological processes and disease mechanisms. Collaborative efforts between medicinal chemists, pharmacologists, and clinical researchers would facilitate progress in these areas.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator